Dual-Action Potency Balance: Samixogrel vs. Ridogrel and Picotamide
Samixogrel achieves near-equipotent inhibition of both TXA2 synthase and the TP receptor, a balance not observed in other dual-action compounds. In human gel-filtered platelets, Samixogrel inhibits TXA2 synthase with an IC50 of 4 nM (0.000004 mM) [1] and displaces the TP receptor radioligand [3H]SQ-29,548 with an IC50 of 19 nM [2]. By comparison, Ridogrel, while potent against the synthase (IC50 = 5 nM), exhibits weak receptor antagonism with an IC50 of 5.2 μM [3]. Picotamide is substantially weaker against both targets, with a synthase IC50 of 150 μM and receptor antagonism in the high micromolar range [4].
| Evidence Dimension | TXA2 Synthase Inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM (0.000004 mM) |
| Comparator Or Baseline | Ridogrel: 5 nM; Picotamide: 150,000 nM (150 μM) |
| Quantified Difference | Samixogrel is equipotent to Ridogrel; >37,500-fold more potent than Picotamide |
| Conditions | Human gel-filtered platelets; enzyme inhibition assay |
Why This Matters
This balanced potency profile is critical for researchers modeling TXA2-mediated pathophysiology without confounding due to imbalanced pathway blockade.
- [1] BRENDA Enzyme Database. Samixogrel: IC50 = 0.000004 mM for thromboxane A2 synthase (EC 5.3.99.5). Accessed 2025. View Source
- [2] BindingDB. BDBM50043841: Samixogrel – IC50 = 19 nM for TP receptor. Accessed 2025. View Source
- [3] Thromboxane A2/prostaglandin endoperoxide (TXA2/PG-END) receptor binding properties in human platelets of ridogrel. Scilit, 1990. View Source
- [4] Characterization of N,N'-bis(3-picolyl)-4-methoxy-isophtalamide (picotamide) as a dual thromboxane synthase inhibitor/thromboxane A2 receptor antagonist in human platelets. Thromb Haemost. 1989;61(3):479-484. View Source
